molecular formula C15H36N4 B1209037 Bis-(3-aminopropyl)nonanediamine CAS No. 56-22-4

Bis-(3-aminopropyl)nonanediamine

Cat. No. B1209037
CAS RN: 56-22-4
M. Wt: 272.47 g/mol
InChI Key: JTXGXJZZAIHSKO-UHFFFAOYSA-N
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Description

“Bis-(3-aminopropyl)nonanediamine” is a chemical compound that is part of the organonitrogen compounds class . It is also known as N,N’-Bis(3-aminopropyl)-1,3-propanediamine . It is used as an internal dispersing agent for the synthesis of water-dispersible polyurethanes .


Molecular Structure Analysis

The molecular formula of “Bis-(3-aminopropyl)nonanediamine” is C9H28N4 . The structure consists of nitrogen and carbon atoms linked by single bonds, with hydrogen atoms attached to the carbon and nitrogen atoms .


Chemical Reactions Analysis

“Bis-(3-aminopropyl)nonanediamine” has been used in the absorption of CO2 into novel bis(3-aminopropyl)amine (APA)-activated aqueous solutions of 2-amino-2-methyl-1-propanol (AMP), using a wetted-wall column absorber . The reaction mechanism of aqueous APA was described by the zwitterion mechanism .


Physical And Chemical Properties Analysis

“Bis-(3-aminopropyl)nonanediamine” is a clear colorless to yellow liquid . It has a refractive index of 1.4900 to 1.4930 at 20°C, 589 nm . The molecular weight is 131.22 .

Scientific Research Applications

  • Catalyst in Polymer Synthesis

    • Bis-(3-aminopropyl) tetramethyldisiloxane, closely related to Bis-(3-aminopropyl)nonanediamine, serves as an effective catalyst in the synthesis of silicone polyureas with desirable elastomeric properties. This process involves the ring opening polymerization of cyclic siloxanes (Hoffman & Leir, 1991).
  • Component in Nonviral Gene Delivery Systems

    • Bis-(3-aminopropyl)nonanediamine plays a role in gene delivery as part of polyethylenimine derivatives. These compounds are significant for their transfection efficiency and minimal cytotoxicity, crucial in gene therapy research (Crăciun et al., 2019).
  • Use in Magnetic Studies and Material Sciences

    • It has been used in the synthesis of magnetic nanostructures. The concentration of compounds like poly (propylene glycol) bis (2-aminopropyl ether) influences the morphologies of the products, which are significant in various applications including biological testing and drug delivery (Guan et al., 2009).
  • Incorporation in Advanced Electronic Packaging

    • Used as a curing agent in epoxy systems, Bis-(3-aminopropyl)nonanediamine lowers the viscosity of the epoxy system, impacting the mechanical properties of the thermally cured epoxy composites. This application is pivotal in the manufacturing of high-reliability semiconductor devices (Li & Xie, 2009).
  • In the Synthesis of Macrocycle Compounds

    • Non-template condensation reactions involving Bis-(3-aminopropyl)amine, closely related to Bis-(3-aminopropyl)nonanediamine, lead to the formation of macrocyclic systems. These macrocycles have potential applications in various chemical and pharmaceutical domains (Pietraszkiewicz & Gąsiorowski, 1990).

Safety and Hazards

“Bis-(3-aminopropyl)nonanediamine” is classified as a skin corrosive (Category 1B), and it causes serious eye damage (Category 1) . It is also classified as Acute Tox. 1 Inhalation, Acute Tox. 3 Dermal, Acute Tox. 4 Oral, Eye Dam. 1, Muta. 2, Skin Corr. 1A, Skin Sens. 1A, STOT RE 2 .

Future Directions

“Bis-(3-aminopropyl)nonanediamine” is being researched for use in various applications. It can be used to synthesize chitosan-based hydrogels having potential biomedical applications . It is also being researched for use as a cancer medication .

properties

IUPAC Name

N,N'-bis(3-aminopropyl)nonane-1,9-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H36N4/c16-10-8-14-18-12-6-4-2-1-3-5-7-13-19-15-9-11-17/h18-19H,1-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXGXJZZAIHSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCNCCCN)CCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H36N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204566
Record name TE 393
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(3-aminopropyl)nonane-1,9-diamine

CAS RN

56-22-4
Record name TE 393
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TE 393
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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